molecular formula C9H13NO3 B1455777 1-Cyclobutanecarbonylazetidine-3-carboxylic acid CAS No. 1343006-81-4

1-Cyclobutanecarbonylazetidine-3-carboxylic acid

Cat. No.: B1455777
CAS No.: 1343006-81-4
M. Wt: 183.2 g/mol
InChI Key: SVHOHDWKTYAELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutanecarbonylazetidine-3-carboxylic acid is a cyclic amino acid that has garnered significant attention due to its unique structure and potential applications in various fields. This compound features a cyclobutane ring fused to an azetidine ring, with carboxylic acid functional groups attached to both rings. The strain within these small rings contributes to its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutanecarbonylazetidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanecarbonyl chloride with azetidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutanecarbonylazetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the leaving group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol, alcohols in the presence of acid catalysts.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

1-Cyclobutanecarbonylazetidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the structure and function of natural amino acids.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of polymers and materials with unique properties due to the strain within its ring systems.

Mechanism of Action

The mechanism of action of 1-Cyclobutanecarbonylazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting biochemical processes within cells. The strain within the cyclobutane and azetidine rings can enhance its binding affinity and specificity for these targets, leading to potent biological effects.

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the azetidine ring, resulting in different reactivity and applications.

    Azetidine-3-carboxylic acid: Contains the azetidine ring but lacks the cyclobutane ring, leading to variations in its chemical behavior and uses.

    Proline: A naturally occurring amino acid with a similar cyclic structure, but with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.

Uniqueness: 1-Cyclobutanecarbonylazetidine-3-carboxylic acid is unique due to the combination of the cyclobutane and azetidine rings, which imparts significant strain and reactivity. This makes it a valuable compound in synthetic chemistry and drug design, offering distinct advantages over its simpler analogs.

Properties

IUPAC Name

1-(cyclobutanecarbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-8(6-2-1-3-6)10-4-7(5-10)9(12)13/h6-7H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHOHDWKTYAELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutanecarbonylazetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Cyclobutanecarbonylazetidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Cyclobutanecarbonylazetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Cyclobutanecarbonylazetidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Cyclobutanecarbonylazetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Cyclobutanecarbonylazetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.